molecular formula C15H10N2O3S B2609211 (E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid CAS No. 698370-33-1

(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid

Cat. No.: B2609211
CAS No.: 698370-33-1
M. Wt: 298.32
InChI Key: DKURIEICHJIUDC-WUKNDPDISA-N
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Description

(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid is an organic compound that features a benzo[b]thiophene ring system with a diazenyl group and a benzoic acid moiety

Mechanism of Action

Mode of Action

It is known that the compound has photoresponsive properties , suggesting that it may interact with its targets in a light-dependent manner.

Result of Action

The compound has been associated with photoinduced antibacterial properties , suggesting that it may have effects on bacterial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid typically involves the diazotization of 3-hydroxybenzo[b]thiophene followed by coupling with benzoic acid. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzo[b]thiophene: Lacks the diazenyl and benzoic acid groups.

    4-Aminobenzoic acid: Lacks the benzo[b]thiophene and diazenyl groups.

    2-Aminobenzoic acid: Similar structure but different substitution pattern.

Uniqueness

(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid is unique due to the combination of the benzo[b]thiophene ring system with a diazenyl group and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

4-[(3-hydroxy-1-benzothiophen-2-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-13-11-3-1-2-4-12(11)21-14(13)17-16-10-7-5-9(6-8-10)15(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKURIEICHJIUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N=NC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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